N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted oxadiazole derivatives.
Scientific Research Applications
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-infective agent, showing activity against bacterial, viral, and fungal pathogens.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and energetic ionic salts.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in the synthesis of various bioactive compounds and materials science.
Uniqueness
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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